Cas no 23948-77-8 (2-([1,1'-Biphenyl]-3-yl)acetic acid)
2-([1,1'-Biphenyl]-3-yl)acetic acid Chemical and Physical Properties
Names and Identifiers
-
- 2-([1,1'-Biphenyl]-3-yl)acetic acid
- 2-(3-phenylphenyl)acetic acid
- 1,1'-Biphenyl-3-acetic acid
- (3-Phenylphenyl)acetic acid
- 3-Biphenylacetic acid
- BIPHENYL-3-YL-ACETIC ACID
- BIPHENYLACETICACID
- (1,1'-Biphenyl)-3-acetic acid
- (3-phenyl)phenylacetic acid
- [1,1'-Biphenyl]-3-acetic acid
- [1,1'-biphenyl]-3-ylacetic acid
- 1,1'-biphenyl-3-ylacetic acid
- 2-(3-biphenylyl)acetic acid
- 3-biphenylylacetic acid
- biphenyl-3-yl-acetic a
- Biphenyl-3-ylacetic acid
- BRN 2415360
- YAA94877
- [1,1'-Biphenyl]-3-ylacetic acid #
- Acetic acid, 3-biphenylyl-
- 3-(phenyl)phenylacetic acid
- SCHEMBL538397
- DTXCID60101143
- BS-24899
- SBI-0654010.0001
- Acetic acid, 3-biphenylyl-(6CI)
- CHEMBL142396
- (1,1'-Biphenyl)-3-acetic acid (9CI)
- DB-121595
- AKOS015995773
- F20132
- DTXSID00178652
- 23948-77-8
- biphenyl-3-yl acetic acid
- SR-01000945070
- MFCD01740400
- SR-01000945070-1
- [1,1(2)-Biphenyl]-3-ylacetic acid
- 2-([1,1'-biphenyl]-3-yl)aceticacid
- SY282934
-
- MDL: MFCD01740400
- Inchi: 1S/C14H12O2/c15-14(16)10-11-5-4-8-13(9-11)12-6-2-1-3-7-12/h1-9H,10H2,(H,15,16)
- InChI Key: VLQLJPWPRYUYMK-UHFFFAOYSA-N
- SMILES: OC(CC1C=CC=C(C2C=CC=CC=2)C=1)=O
Computed Properties
- Exact Mass: 212.08376
- Monoisotopic Mass: 212.083729621g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 231
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
- Topological Polar Surface Area: 37.3Ų
Experimental Properties
- PSA: 37.3
2-([1,1'-Biphenyl]-3-yl)acetic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 037856-250mg |
Biphenyl-3-ylacetic acid |
23948-77-8 | 95% | 250mg |
£160.00 | 2022-03-01 | |
| Fluorochem | 037856-1g |
Biphenyl-3-ylacetic acid |
23948-77-8 | 95% | 1g |
£425.00 | 2022-03-01 | |
| Fluorochem | 037856-2g |
Biphenyl-3-ylacetic acid |
23948-77-8 | 95% | 2g |
£664.00 | 2022-03-01 | |
| Fluorochem | 037856-5g |
Biphenyl-3-ylacetic acid |
23948-77-8 | 95% | 5g |
£1544.00 | 2022-03-01 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B932140-250mg |
2-([1,1'-Biphenyl]-3-yl)acetic acid |
23948-77-8 | 95% | 250mg |
¥412.20 | 2022-09-02 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B932140-1g |
2-([1,1'-Biphenyl]-3-yl)acetic acid |
23948-77-8 | 95% | 1g |
¥967.50 | 2022-09-02 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B932140-5g |
2-([1,1'-Biphenyl]-3-yl)acetic acid |
23948-77-8 | 95% | 5g |
¥3,375.00 | 2022-09-02 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B34690-1g |
2-([1,1'-Biphenyl]-3-yl)acetic acid |
23948-77-8 | 95% | 1g |
¥1032.0 | 2022-10-09 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B34690-5g |
2-([1,1'-Biphenyl]-3-yl)acetic acid |
23948-77-8 | 95% | 5g |
¥4118.0 | 2022-10-09 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B34690-250mg |
2-([1,1'-Biphenyl]-3-yl)acetic acid |
23948-77-8 | 95% | 250mg |
¥440.0 | 2022-10-09 |
2-([1,1'-Biphenyl]-3-yl)acetic acid Suppliers
2-([1,1'-Biphenyl]-3-yl)acetic acid Related Literature
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
Additional information on 2-([1,1'-Biphenyl]-3-yl)acetic acid
Introduction to 2-([1,1'-Biphenyl]-3-yl)acetic acid (CAS No. 23948-77-8) and Its Emerging Applications in Chemical and Biomedical Research
2-([1,1'-Biphenyl]-3-yl)acetic acid, identified by its Chemical Abstracts Service (CAS) number 23948-77-8, is a sophisticated organic compound that has garnered significant attention in the fields of pharmaceutical chemistry and biomedicine. This molecule, characterized by its biphenyl core and acetic acid moiety, exhibits a unique structural framework that makes it a versatile scaffold for drug discovery and material science applications. The biphenyl ring system, known for its stability and electronic properties, combined with the acetic acid functional group, provides a rich chemical environment for modifications and derivatization, enabling the development of novel compounds with tailored biological activities.
The structural motif of 2-([1,1'-Biphenyl]-3-yl)acetic acid is particularly intriguing due to its potential to interact with biological targets through multiple binding sites. The biphenyl ring can engage in π-stacking interactions with aromatic residues in proteins, while the carboxylic acid group serves as a hydrogen bond acceptor or donor, depending on the context. This dual functionality has been exploited in the design of inhibitors targeting various enzymatic pathways, including those involved in inflammation, cancer metabolism, and neurodegenerative diseases. Recent studies have highlighted its role as a key intermediate in synthesizing small-molecule probes for studying protein-protein interactions (PPIs), which are critical for understanding complex cellular processes.
In the realm of medicinal chemistry, 2-([1,1'-Biphenyl]-3-yl)acetic acid has been utilized as a building block for the development of next-generation therapeutics. Its biphenyl scaffold is reminiscent of many clinically approved drugs, such as those used in antipsychotic and antidepressant therapies, where the biphenyl moiety contributes to receptor binding affinity and selectivity. The acetic acid group can be further functionalized into esters or amides to enhance solubility or metabolic stability, making it an attractive candidate for oral administration. For instance, researchers have explored its derivatives as potential inhibitors of cyclooxygenase (COX) enzymes, which play a pivotal role in pain signaling and inflammatory responses.
Recent advances in computational chemistry have enabled the rapid screening of 2-([1,1'-Biphenyl]-3-yl)acetic acid derivatives for their pharmacological potential. Machine learning models trained on large datasets of drug-like molecules have identified several promising candidates based on their predicted binding affinities to target proteins. These computational approaches have accelerated the drug discovery pipeline by reducing the reliance on empirical synthesis and testing. Moreover, virtual screening techniques have been employed to identify novel analogs of 2-([1,1'-Biphenyl]-3-yl)acetic acid that exhibit enhanced efficacy or reduced toxicity compared to existing drugs.
The biomedical applications of 2-([1,1'-Biphenyl]-3-yl)acetic acid extend beyond drug development. Its structural features make it an excellent candidate for designing probes used in biochemical assays and imaging techniques. For example, fluorescent derivatives of this compound have been developed as reporters for monitoring enzymatic activity in living cells. The biphenyl core can be functionalized with fluorophores while retaining its ability to interact with biological targets, allowing researchers to visualize molecular processes in real-time with high precision.
Another emerging area where 2-([1,1'-Biphenyl]-3-yl)acetic acid is making strides is in materials science. The biphenyl ring system is known for its electron-deficient properties, which make it suitable for use in organic semiconductors and light-emitting diodes (OLEDs). Researchers have synthesized polymers incorporating this motif to improve charge transport properties in electronic devices. Additionally, its ability to form stable π-conjugated systems has been leveraged in designing catalysts for organic transformations that are more efficient and sustainable than traditional methods.
The synthesis of 2-([1,1'-Biphenyl]-3-yl)acetic acid itself presents an interesting challenge due to the need to construct the biphenyl core while maintaining regioselectivity during functionalization. Modern synthetic strategies often involve cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings to form the biphenyl linkage efficiently. These methods allow for modular construction of complex molecules and are compatible with various functional groups present on the aromatic rings. Advances in catalytic systems have further improved the scalability and cost-effectiveness of these synthetic routes.
The future prospects of 2-([1,1'-Biphenyl]-3-yl)acetic acid are vast and multifaceted. As research continues to uncover new biological functions and synthetic possibilities, this compound is likely to play an increasingly important role in both academic research and industrial applications. Collaborative efforts between chemists, biologists, and engineers will be essential to fully realize its potential across multiple disciplines.
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